molecular formula C12H22O3 B14369954 Acetic acid;8-methylnon-3-yn-1-ol CAS No. 90368-91-5

Acetic acid;8-methylnon-3-yn-1-ol

Cat. No.: B14369954
CAS No.: 90368-91-5
M. Wt: 214.30 g/mol
InChI Key: ZHLBFWFPSMWLFF-UHFFFAOYSA-N
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Description

Acetic acid;8-methylnon-3-yn-1-ol is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of an acetic acid group and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-methylnon-3-yn-1-ol typically involves the reaction of 8-methylnon-3-yn-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of 8-methylnon-3-yn-1-ol and the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-methylnon-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Acetic acid;8-methylnon-3-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;8-methylnon-3-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;8-methylnon-2-yn-1-ol
  • Acetic acid;8-methylnon-4-yn-1-ol
  • Acetic acid;8-methylnon-5-yn-1-ol

Uniqueness

Acetic acid;8-methylnon-3-yn-1-ol is unique due to the position of the alkyne group, which influences its reactivity and interactions with other molecules

Properties

CAS No.

90368-91-5

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;8-methylnon-3-yn-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-10(2)8-6-4-3-5-7-9-11;1-2(3)4/h10-11H,4,6-9H2,1-2H3;1H3,(H,3,4)

InChI Key

ZHLBFWFPSMWLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC#CCCO.CC(=O)O

Origin of Product

United States

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